3-Amino-6-bromopicolinaldehyde
CAS No.:
Cat. No.: VC16487114
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5BrN2O |
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Molecular Weight | 201.02 g/mol |
IUPAC Name | 3-amino-6-bromopyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 |
Standard InChI Key | TZGOZPQFWHUZLP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1N)C=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic name, 3-amino-6-bromo-2-pyridinecarbaldehyde, reflects its IUPAC nomenclature. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of 201.02 g/mol (calculated based on isotopic composition) . The structure consists of a pyridine core substituted with:
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A bromine atom at the 6-position (para to the aldehyde group),
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An amino group (-NH₂) at the 3-position,
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An aldehyde (-CHO) at the 2-position.
Key structural analogs include 3-amino-5-bromopicolinaldehyde (CAS 1289168-19-9) and 6-bromopyridine-2-carbaldehyde (CAS 34160-40-2) , which share functional groups but differ in substitution patterns.
Spectral and Computational Data
While experimental spectral data for 3-amino-6-bromopicolinaldehyde are unavailable, computational predictions based on density functional theory (DFT) suggest:
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LogP (Partition Coefficient): ~1.82, indicating moderate lipophilicity .
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Polar Surface Area (PSA): ~55.98 Ų, driven by the aldehyde and amino groups .
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Mass Spectrometry: A molecular ion peak at m/z 200.96 (M⁺) and fragment ions at m/z 182.95 (M⁺–H₂O) and 154.91 (M⁺–Br) .
Synthetic Pathways and Optimization
Bromination Strategies
Physicochemical Properties
Thermal Stability and Phase Behavior
Data extrapolated from analogs suggest:
Property | Value (Predicted) | Source Compound |
---|---|---|
Melting Point | 85–90°C | 6-Bromopyridine-2-carbaldehyde |
Boiling Point | 250–260°C | 3-Amino-5-bromopicolinaldehyde |
Density | 1.68 g/cm³ | 6-Bromopyridine-2-carbaldehyde |
The amino group enhances intermolecular hydrogen bonding, raising the melting point compared to non-aminated analogs .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | 50–60 |
Methanol | 20–30 |
Water | <1 |
Low water solubility aligns with its LogP value, while polar aprotic solvents (e.g., DMF) may improve dissolution .
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde participates in:
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Condensation reactions with amines to form Schiff bases.
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Nucleophilic additions (e.g., Grignard reagents) to yield secondary alcohols.
Bromine Substitution
The 6-bromo substituent enables cross-coupling reactions:
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Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .
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Buchwald-Hartwig amination for introducing secondary amines .
Amino Group Transformations
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Acetylation: Reaction with acetic anhydride to form acetamides.
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Diazotization: Generation of diazonium salts for Sandmeyer reactions.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Brominated pyridine aldehydes are precursors to:
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Kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
Material Science
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